N,N'-(Ethylenedioxy)di-phthalimide

Description

Foundational Aspects of Phthalimide (B116566) Chemistry and its Research Significance

Phthalimides are a well-established class of organic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing an imide functional group. nih.gov This core structure, known as isoindole-1,3-dione, has been a cornerstone in organic synthesis since the late 19th century. rsc.org

The significance of phthalimide in research stems from its versatility. It serves as a crucial building block in the synthesis of a wide array of nitrogen-containing compounds. jaiswaminarayanmultichem.in One of its most notable applications is in the Gabriel synthesis, a classic method for preparing primary amines. jaiswaminarayanmultichem.in In this reaction, the phthalimide anion acts as a surrogate for the ammonia (B1221849) synthon, allowing for the controlled introduction of a primary amino group.

Beyond its role in fundamental synthesis, the phthalimide framework is a prominent scaffold in medicinal chemistry. Phthalimide derivatives have been shown to exhibit a broad spectrum of biological activities. rsc.orgbyjus.com This has led to the development of numerous phthalimide-containing therapeutic agents. rsc.org The lipophilic and neutral nature of the phthalimide moiety allows for easy passage across biological membranes, enhancing its pharmaceutical potential. nih.gov

In addition to medicinal applications, phthalimides are utilized in the agrochemical industry for the creation of fungicides, herbicides, and insecticides. jaiswaminarayanmultichem.in They also find use in the polymer and dye industries, contributing to the production of high-performance polymers and various dyestuffs. rsc.orgjaiswaminarayanmultichem.in The stability and adaptability of the phthalimide structure continue to make it a valuable component in both academic and industrial research. jaiswaminarayanmultichem.in

Structural Framework of N,N'-(Ethylenedioxy)di-phthalimide and its Relevance in Modern Chemical Synthesis

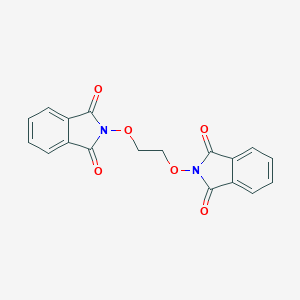

The defining feature of this compound is its symmetrical structure, where two phthalimide moieties are linked by an ethylenedioxy bridge (-O-CH2-CH2-O-). This specific linkage imparts distinct chemical properties and spatial arrangements to the molecule. The presence of the flexible ethylenedioxy chain introduces a degree of conformational freedom, while the two terminal phthalimide groups provide sites for further chemical modification.

The synthesis of this compound can be achieved through the condensation reaction of phthalic anhydride (B1165640) with a suitable diamine, in this case, likely derived from 2-aminoethoxyethanol or a related precursor. A similar synthesis has been described for N,N'-ethylene di-tetrabromo phthalimide, which involves the condensation of phthalic anhydride and ethylenediamine (B42938). google.com Another potential synthetic route involves the reaction of N-Hydroxyphthalimide with 1,2-Dibromoethane.

In modern chemical synthesis, the relevance of this compound and similar bridged phthalimide systems lies in their potential as ligands for metal complexes, as building blocks for constructing more complex supramolecular architectures, and as precursors for novel polymers and materials. The two phthalimide groups can be cleaved to release primary amines, making such molecules useful as masked diamines in a variety of synthetic transformations.

The structural characteristics of this compound can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool, with expected signals in the ¹H NMR spectrum corresponding to the aromatic protons of the phthalimide rings and the methylene (B1212753) protons of the ethylenedioxy bridge. In ¹³C NMR, distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the bridge would be observed. psu.edu High-resolution mass spectrometry (HRMS) would be used to confirm the precise molecular weight and elemental composition of the compound.

Overview of Current Research Landscape and Future Directions for Ethylenedioxy-Bridged Phthalimide Systems

The current research landscape for ethylenedioxy-bridged phthalimide systems, while not as extensive as for simpler phthalimide derivatives, is focused on exploring the unique properties conferred by the bridging unit. Investigations into the coordination chemistry of these molecules with various metal ions are of interest, as the ethylenedioxy linker can influence the geometry and stability of the resulting metal complexes. These complexes could have potential applications in catalysis or as functional materials.

Future research directions for these systems are likely to expand into several key areas:

Materials Science: The incorporation of ethylenedioxy-bridged diphthalimides into polymer backbones could lead to the development of new materials with tailored thermal, mechanical, and optical properties. The inherent stability of the phthalimide unit makes it an attractive component for high-performance polymers.

Supramolecular Chemistry: The ability of the two phthalimide groups to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes these molecules interesting candidates for the construction of self-assembling systems, including gels, liquid crystals, and molecular cages.

Medicinal Chemistry: While research in this area is still nascent, the potential to modify the phthalimide rings and the ethylenedioxy bridge could lead to the design of novel bivalent or bifunctional molecules with unique pharmacological profiles. The linker could be optimized to control the distance and orientation of the two pharmacophoric phthalimide units, potentially enhancing their interaction with biological targets.

Sustainable Chemistry: The development of more efficient and environmentally benign synthetic methods for preparing these bridged systems will be a continuing focus. beilstein-institut.de This includes the use of greener solvents, catalysts, and reaction conditions.

The continued exploration of the synthesis, properties, and applications of ethylenedioxy-bridged phthalimide systems holds promise for advancements in various fields of chemistry. beilstein-institut.de

| Property | Data |

| IUPAC Name | 2,2'-[1,2-Ethanediylbis(oxy)]bis-1H-isoindole-1,3(2H)-dione usbio.net |

| Molecular Formula | C₁₈H₁₂N₂O₆ |

| CAS Number | 6437-67-8 |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O6/c21-15-11-5-1-2-6-12(11)16(22)19(15)25-9-10-26-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKMESCTNMNHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCON3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367237 | |

| Record name | MS-0459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6437-67-8 | |

| Record name | MS-0459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(ETHYLENEDIOXY)DIPHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Ethylenedioxy Di Phthalimide and Analogous Imide Structures

Strategic Approaches to Imide Moiety Formation

The creation of the phthalimide (B116566) group, a key component of the target molecule, can be achieved through several reliable synthetic routes. These methods are often adaptable for the formation of a wide range of N-substituted imides.

Cyclocondensation Reactions in Phthalimide Synthesis

A primary and widely utilized method for synthesizing phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.orgyoutube.com This reaction, often carried out at elevated temperatures, involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and subsequent dehydration to form the stable five-membered imide ring. youtube.com The general applicability of this reaction makes it a cornerstone in imide chemistry. organic-chemistry.org

Transition metal-catalyzed reactions have also emerged as powerful tools for phthalimide synthesis. For instance, nickel-catalyzed coupling of ortho-iodobenzenes with isocyanates provides a route to N-substituted phthalimides. rsc.org In a similar vein, rhodium catalysis can facilitate the cyclization of benzoic acids with isocyanates to construct the phthalimide ring system. rsc.org These catalytic methods often offer milder reaction conditions and broader functional group tolerance compared to traditional high-temperature condensations.

Amine-Catalyzed Acylation Reactions for N-Substituted Imides

The acylation of amines is a fundamental transformation in organic synthesis and a key step in the formation of N-substituted imides. youtube.com This process typically involves the reaction of an amine with a carboxylic acid derivative, such as an acyl halide or anhydride. youtube.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com

To facilitate this reaction, especially with less reactive amines or carboxylic acids, various strategies are employed. The use of a base, such as pyridine (B92270) or triethylamine (B128534), is common to neutralize the acid byproduct and to act as a nucleophilic catalyst. semanticscholar.org The Schotten-Baumann reaction conditions, which utilize an aqueous base, are a classic example of this approach for acylating amines with acyl chlorides. youtube.com

The general mechanism for amine acylation is outlined below:

Table 1: General Mechanism of Amine Acylation| Step | Description |

| 1. Nucleophilic Attack | The lone pair of the amine nitrogen attacks the carbonyl carbon of the acylating agent. |

| 2. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 3. Leaving Group Departure | The leaving group (e.g., halide, carboxylate) is expelled, reforming the carbonyl group. |

| 4. Deprotonation | A base removes a proton from the nitrogen atom, yielding the final amide or imide product. |

Utilizing Activating Agents in Polycondensation Pathways

For the synthesis of polyimides, which are polymers containing repeating imide units, direct polycondensation is a common strategy. lew.ro This process often requires the use of activating agents to enhance the reactivity of the monomers and facilitate polymerization at lower temperatures. researchgate.netresearchgate.net

One effective method involves the in situ silylation of aromatic diamines using reagents like chloro(trimethyl)silane (CTMS) in the presence of a base such as pyridine. researchgate.net This silylation increases the nucleophilicity of the diamine, promoting its reaction with a dianhydride to form a high molecular weight polyimide. researchgate.net

Another approach utilizes condensing agents like triphenyl phosphite (B83602) in combination with pyridine. lew.ro These agents activate dicarboxylic acids, making them more susceptible to nucleophilic attack by diamines. The use of such activating systems allows for the direct polycondensation to proceed under milder conditions, yielding soluble and processable poly(amide-imide)s. lew.ro

Direct Synthesis of N,N'-(Ethylenedioxy)di-phthalimide

The direct synthesis of this compound involves the preparation of the key diamine precursor containing the ethylenedioxy linker, followed by its reaction with phthalic anhydride under optimized conditions.

Precursor Preparation Involving Ethylenedioxy Linkages

The crucial precursor for the synthesis of this compound is 1,2-bis(2-aminoethoxy)ethane, also known as ethylenedioxy diamine. The synthesis of diamines, in general, can be approached through various methods. A classic and robust method for preparing primary amines is the Gabriel synthesis. wikipedia.orgyoutube.com This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by hydrazinolysis to release the primary amine. wikipedia.org While effective for primary amines, this method is generally not suitable for the synthesis of secondary amines. wikipedia.org

The synthesis of ethylenediamine (B42938) itself can be achieved through a gas-phase condensation amination reaction between ethanolamine (B43304) and ammonia (B1221849) in the presence of a catalyst. google.com By employing a two-stage reactor system with different temperature zones, the conversion of ethanolamine can be significantly increased. google.com Another method involves the reaction of ethylene (B1197577) glycol with urea (B33335) and a strong hydroxide (B78521).

Optimized Reaction Conditions for Di-phthalimide Formation

The formation of this compound is typically achieved through the condensation reaction of ethylenedioxy diamine with two equivalents of phthalic anhydride. The reaction is generally carried out in a suitable solvent, and often with heating, to drive the dehydration and cyclization process to completion.

The reaction of phthalic anhydride with hydroxylamine (B1172632) hydrochloride in the presence of triethylamine in isopropanol (B130326) can be used to form N-hydroxyphthalimide. google.com This highlights the use of a tertiary amine base to facilitate the reaction. Similarly, for the formation of the di-phthalimide, a base can be employed to facilitate the initial nucleophilic attack and subsequent ring closure.

The general reaction conditions are summarized in the table below:

Table 2: Typical Reaction Conditions for this compound Synthesis| Parameter | Condition | Rationale |

| Reactants | Ethylenedioxy diamine, Phthalic Anhydride (2 eq.) | Stoichiometric amounts for complete reaction. |

| Solvent | Glacial Acetic Acid, DMF, NMP | Provides a medium for the reaction and can aid in water removal. |

| Temperature | Elevated (e.g., reflux) | To overcome the activation energy for dehydration and cyclization. |

| Catalyst (optional) | Acid or Base | Can accelerate the rate of reaction. |

Synthesis of Functionalized N-Phthalimide Derivatives with Related Spacers

The introduction of functional groups and specific spacer units onto the N-phthalimide scaffold is crucial for developing molecules with tailored properties. Methodologies often focus on creating derivatives that incorporate ester linkages and various heterocyclic systems, which can significantly influence the molecule's electronic, physical, and biological characteristics.

The synthesis of N-phthalimide derivatives can be achieved through several routes, including the condensation of phthalic anhydride with amines or amino acids. nih.govtpcj.org A common method involves the cyclocondensation of o-phthalic acid with amino acids such as glycine, L-alanine, and L-phenylalanine in glacial acetic acid at high temperatures (170-180 °C) to yield N-phthalimido amino acids. tpcj.org These derivatives contain a carboxylic acid group that can be further esterified.

Another approach involves the use of N-hydroxyphthalimide esters, which can participate in visible light-promoted, redox-neutral coupling reactions. nih.gov This method allows for the decarboxylative alkylation of N-heterocyclic compounds, generating alkyl radical intermediates that form new C-C bonds. nih.gov For instance, N-[(cyclohexylcarbonyl)oxy]phthalimide can react with isoquinoline (B145761) in the presence of a photocatalyst and trifluoroacetic acid. nih.gov

Furthermore, heterocyclic moieties can be directly integrated. For example, N-phthalimido amino acid derivatives can be refluxed with o-phenylene diamine in the presence of hydrochloric acid to produce N-(1H-benzimidazol-2-yl methyl) phthalimide, thereby incorporating a benzimidazole (B57391) ring into the structure. tpcj.org

Table 1: Synthesis of Functionalized N-Phthalimide Derivatives

| Derivative Type | Synthetic Approach | Reactants | Key Features |

|---|---|---|---|

| N-Phthalimido Amino Acids | Cyclocondensation | o-Phthalic acid, Amino acids (e.g., glycine, L-alanine) | Incorporates a carboxylic acid moiety for further functionalization. tpcj.org |

| Alkylated Heterocycles | Visible Light-Promoted Decarboxylative Coupling | N-hydroxyphthalimide esters, N-heterocyclic compounds (e.g., isoquinoline) | Forms C-C bonds under mild, redox-neutral conditions. nih.gov |

The derivatization of phthalimides is essential for creating complex and tailored molecular architectures. These strategies often build upon simpler functionalized phthalimides to construct more elaborate structures. N-aryl phthalimides, for instance, are traditionally synthesized by condensing phthalic anhydride with aniline (B41778) derivatives, often under harsh conditions. nih.gov However, modern organocatalytic methods offer milder alternatives. nih.gov

One innovative strategy is the N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation of in-situ generated isoimides, which allows for the synthesis of highly decorated N-aryl phthalimides with excellent yields. nih.gov This method provides access to specific stereoisomers, which is critical for applications in chiral materials and pharmacology.

Further derivatization can be achieved through reactions of the phthalimide ring or substituents. For example, new series of Schiff bases have been synthesized from phthalimide-derived aldehydes by reacting them with various amines like tyrosine methyl ester and phenylalanine methyl ester. uobaghdad.edu.iq These multi-step syntheses demonstrate how the phthalimide core serves as a building block for larger, more complex molecules with specific functionalities. rsc.orguobaghdad.edu.iq

Polymerization Strategies Incorporating Imide and Ethylenedioxy Units

The incorporation of imide and ethylenedioxy units into polymer backbones leads to materials with exceptional thermal stability, mechanical strength, and specific electronic properties. Poly(ester imide)s and specialized polymeric semiconductors are prominent examples of such materials.

Poly(ester imide)s (PEsIs) are high-performance polymers that combine the properties of polyesters and polyimides. Their synthesis is often a multi-step process. A conventional two-stage method involves the ring-opening polyaddition of a dianhydride with a diamine to form a poly(amic acid) (PAA) precursor. researchgate.net This is followed by thermal or chemical imidization to form the final PEsI film. researchgate.net

To create PEsIs with specific properties, such as low dielectric constants for 5G applications, novel ester-linked tetracarboxylic dianhydrides are synthesized. mdpi.com For example, a dianhydride can be prepared from 6-hydroxy-2-naphthalenecarboxylic acid, which is then polymerized with an ester-linked diamine. mdpi.com The resulting PEsI films exhibit excellent thermal stability, low water uptake, and ultra-low dielectric dissipation factors. mdpi.com Dibutyltin dilaurate can be used as a catalyst in the polycondensation of imide dicarboxylic acids with aromatic diols to produce thermally stable and organosoluble PEsIs. researchgate.net

Table 2: Properties of a Representative Poly(ester imide) Film

| Property | Value | Conditions/Notes |

|---|---|---|

| Glass Transition Temperature (Tg) | 365 °C | For a PEsI from an ester-linked TCDA and diamine. mdpi.com |

| Linear Coefficient of Thermal Expansion (CTE) | 6.8 ppm K⁻¹ | Indicates high dimensional stability with temperature. mdpi.com |

| Water Uptake | 0.24% | Demonstrates low moisture absorption. mdpi.com |

Naphthalene (B1677914) diimide (NDI) is a key building block for n-type polymeric semiconductors used in organic field-effect transistors (OFETs). rsc.orgacs.org The synthesis of these polymers typically involves the copolymerization of an NDI-based monomer with an electron-donating comonomer. acs.orgscispace.com

A common strategy is the Stille coupling or Suzuki polymerization of a dibrominated NDI derivative with various thiophene-based comonomers. acs.orgemory.edu By varying the thiophene (B33073) moiety, researchers can fine-tune the polymer's electronic properties, such as the HOMO and LUMO energy levels, and thus the optical band gap. rsc.orgacs.org These NDI-based copolymers generally have moderate to high molecular weights and exhibit a degree of crystallinity in thin films. acs.orgscispace.com The resulting polymers have shown promising electron mobilities, reaching up to 0.24 cm²/V·s in some cases, with high on/off current ratios, making them suitable for use in electronic devices. rsc.org

Table 3: Characteristics of Naphthalene Diimide (NDI)-Based Copolymers

| Polymer | Comonomer | Molecular Weight (kDa) | Electron Mobility (cm²/V·s) | Optical Band Gap (eV) |

|---|---|---|---|---|

| PNDISS | Selenophene | 12 - 107 | 0.008 - 0.24 | 1.7 |

| ePNDIBS | Bithiophene-selenophene | 12 - 107 | 0.008 - 0.24 | 1.4 |

Exploration of N,n Ethylenedioxy Di Phthalimide and Analogues in Bioactive Compound Research

Phthalimide (B116566) as a Core Scaffold in Medicinal Chemistry

The phthalimide structure, characterized by an isoindoline-1,3-dione core, is a highly regarded pharmacophore in medicinal chemistry. ucl.ac.uk Its chemical properties, including hydrophobicity that facilitates passage across biological membranes, a hydrogen bonding subunit, an electron donor group, and an aromatic hydrophobic site, contribute to its versatility. ucl.ac.uk This scaffold is a key component in numerous synthetic and natural products and has been extensively studied for its therapeutic potential across a wide array of health conditions. nih.govresearchgate.net

The significance of the phthalimide framework is underscored by its presence in various FDA-approved drugs. researchgate.net Its structural versatility allows for modifications, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. nih.govresearchgate.netbiomedgrid.com The development of phthalimide derivatives continues to be an active area of research, with numerous compounds showing promise as therapeutic agents for various diseases. nih.govnih.gov

Biological Activity Assessment of Ethylenedioxy-Bridged Phthalimide Derivatives

Phthalimide derivatives have demonstrated significant potential as antimicrobial agents, with some studies showing their efficacy to be comparable to clinically used antibiotics. nih.gov The core structure of phthalimides, being hydrophobic, enhances their ability to cross biological membranes. mdpi.com Research has explored the synthesis of various N-substituted phthalimide derivatives to evaluate their antimicrobial and antitubercular activities.

In one study, a series of novel phthalimide derivatives were synthesized and tested against various bacterial and fungal strains. researchgate.net Several compounds exhibited potent antimicrobial and antimycobacterial activity. researchgate.net For instance, certain derivatives showed significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. tpcj.org The minimum inhibitory concentration (MIC) values of some cyclic imide structures have been found to be comparable to those of established antibiotics. nih.gov

Another study focused on synthesizing N-phthalimide derivatives of amino acids and subsequently converting them into benzimidazole (B57391) derivatives. tpcj.org These compounds were then screened for their antimicrobial activity against Streptococcus Epidermidis, Escherichia Coli, Mycobacterium Tuberculosis, and Candida Albicans. tpcj.org The research highlights the ongoing effort to develop new phthalimide-based compounds to combat infectious diseases. mdpi.comtpcj.org

Table 1: Antimicrobial Activity of Selected Phthalimide Derivatives

| Compound | Target Organism | Activity/MIC | Reference |

| Phthalimide Derivatives | Mycobacterium tuberculosis | Potent antimycobacterial activity | nih.gov |

| N-phthalimido benzimidazole derivatives | Mycobacterium Tuberculosis | Screened for activity | tpcj.org |

| Fluorinated Phthalimide Derivatives | Various microbes | Mean MIC of 1.8 μg/mL | researchgate.net |

Anti-inflammatory and Anticonvulsant Properties

Phthalimide derivatives are well-recognized for their anti-inflammatory and anticonvulsant activities. biomedgrid.comnih.gov The anti-inflammatory properties of these compounds have been a significant focus of drug discovery, with many derivatives synthesized to modulate the production of inflammatory mediators like TNF-α. biomedgrid.comnih.gov Some phthalimide derivatives have demonstrated significant inhibition of paw edema in animal models and have shown the ability to decrease hyperalgesia induced by inflammatory agents. biomedgrid.com

The structural features of phthalimides have been explored to design selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. biomedgrid.com Molecular docking studies have shown that some phthalimide derivatives can bind effectively to the COX-2 enzyme, similar to established inhibitors like Celecoxib. biomedgrid.com The versatility of the phthalimide scaffold has allowed for the synthesis of numerous derivatives with promising anti-inflammatory potential. nih.gov

In addition to their anti-inflammatory effects, phthalimide analogues have been extensively investigated for their anticonvulsant properties. nih.gov The ability to easily modify the phthalimide structure has facilitated the development of a wide range of derivatives with potential applications in treating neurological disorders. ucl.ac.uk

Table 2: Investigated Properties of Phthalimide Derivatives

| Property | Research Focus | Key Findings | Reference |

| Anti-inflammatory | Modulation of TNF-α, COX-2 inhibition | Significant inhibition of inflammation in preclinical models. | biomedgrid.comnih.gov |

| Anticonvulsant | Synthesis of various derivatives | Extensive investigation for neurological applications. | nih.gov |

Investigations in Anticancer Research

The phthalimide scaffold is a privileged structure in the design of new anticancer agents. researchgate.net Numerous phthalimide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer. researchgate.net The development of phthalimide-based anticancer compounds is an active area of research, with some derivatives showing promising results in preclinical studies. ucl.ac.uk

While some studies have reported on the synthesis and evaluation of phthalimide derivatives for their anticancer potential, it is important to note that not all synthesized compounds exhibit cytotoxic activity. mdpi.com Research in this area often involves the molecular hybridization of the phthalimide core with other pharmacophores to enhance biological activity. mdpi.com

Application in Proteolysis Targeting Chimeras (PROTACs) Design

Proteolysis Targeting Chimera (PROTAC) technology has emerged as a powerful strategy in drug discovery, particularly for targeting proteins that have been considered "undruggable." nih.gov PROTACs are bifunctional molecules that typically consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov

Phthalimide-based ligands, such as those derived from thalidomide, lenalidomide, and pomalidomide, are well-known recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov These ligands are crucial components in the design of CRBN-recruiting PROTACs. The development of novel E3 ligase recruiters is an ongoing area of research to expand the scope and effectiveness of PROTAC technology for therapeutic applications, including cancer treatment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational tools widely used in drug design to understand the relationship between the chemical structure of a compound and its biological activity. nih.govjprdi.vn These methods help in predicting the activity of new compounds and in understanding their interactions with biological targets at a molecular level. nih.gov

For phthalimide derivatives, QSAR and molecular docking studies have been employed to investigate their antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.net For instance, in antimicrobial research, molecular modeling has been used to explore the binding modes of active phthalimide derivatives to target enzymes like M. tuberculosis enoyl reductase (InhA) and DNA gyrase B. researchgate.net These studies have highlighted the importance of hydrogen bonding and hydrophobic interactions for potent activity. researchgate.net

Similarly, in the context of anti-inflammatory research, docking studies have been used to confirm the binding of phthalimide derivatives to the COX-2 enzyme. mdpi.com In anticancer research, 2D-QSAR models have been developed to predict the inhibitory activity of new compounds. jprdi.vn These computational approaches provide valuable insights for the rational design and optimization of novel phthalimide-based therapeutic agents. nih.govcapes.gov.br

Applications of N,n Ethylenedioxy Di Phthalimide in Advanced Materials and Device Technologies

Integration into Functional Polymeric Materials

The incorporation of N,N'-(Ethylenedioxy)di-phthalimide into polymer chains can impart unique structural and functional characteristics to the resulting materials. The interplay between its rigid and flexible components is key to its utility in creating complex macromolecular architectures.

Role in Sequence-Controlled Polymers and Foldamers

Foldamers are synthetic oligomers that mimic the ability of natural biopolymers like proteins and DNA to adopt specific, well-defined three-dimensional structures. The design of foldamers relies on a delicate balance of intramolecular forces that guide the folding process. The this compound structure possesses features conducive to this application. The rigid phthalimide (B116566) units can participate in π-π stacking interactions, while the ethylenedioxy linker provides conformational flexibility, allowing the chain to fold into ordered conformations.

Research into related systems, such as ureido-phthalimide oligomers, has demonstrated that the phthalimide group can be a crucial component in directing the formation of helical structures. tue.nl Although direct studies on foldamers made from this compound are limited, its architecture suggests a potential role as a monomeric unit in creating sequence-controlled polymers where the precise placement of such units could dictate the folding pathway and ultimate conformation of the polymer chain. tue.nl

Enhancing Intercalation and Complexation Properties

Intercalation and complexation involve the non-covalent binding of molecules to one another. The electronic and structural properties of this compound make it a candidate for these applications. The phthalimide groups are electron-deficient aromatic systems, making them capable of acting as acceptors in charge-transfer complexes with electron-rich molecules.

Furthermore, the oxygen atoms within the ethylenedioxy bridge can act as hydrogen bond acceptors or coordinate with metal ions. This dual functionality—π-deficient aromatic rings and Lewis basic oxygen sites—allows the molecule to bind to various guest species through a combination of electrostatic, hydrogen bonding, and π-stacking interactions. This could be exploited in the design of sensor materials or for the creation of supramolecular assemblies. The flexible linker allows the two phthalimide units to orient themselves optimally to bind with guest molecules of a specific size and shape.

Utilization in Organic Electronic Devices

The performance of organic electronic devices is fundamentally tied to the electronic properties of the materials used. While this compound is related to high-performance organic semiconductors, its specific structure presents both opportunities and limitations.

N-type Semiconductor Performance in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) require semiconducting materials that can efficiently transport charge carriers (holes for p-type, electrons for n-type). tcichemicals.com N-type materials are often based on electron-deficient aromatic cores, such as naphthalene (B1677914) diimide (NDI) and perylene (B46583) diimide (PDI), which exhibit high electron mobilities. rsc.orgresearchgate.netresearchgate.netnih.gov

This compound, with its electron-withdrawing imide groups, is theoretically an n-type material. However, its performance is expected to be modest compared to NDI-based semiconductors. The benzene (B151609) core of the phthalimide unit has a smaller π-conjugated system than the naphthalene core of NDI. This limited conjugation restricts intermolecular orbital overlap, which is crucial for efficient charge transport. Comparative analyses suggest that while NDI derivatives are superior for semiconductor applications, the ethylenedioxy-linked phthalimide may be less suited for applications that demand enhanced electron transport.

| Property | This compound (Estimated) | Naphthalene Diimide (NDI) Derivatives |

| π-Conjugation | Less pronounced | Strong |

| LUMO Level | Higher | Lower |

| Electron Transport | Moderate | High |

| Solubility | Good | Variable |

| Primary Application | Polymer crosslinkers, sensors | Organic semiconductors, OFETs |

This table presents a comparative analysis based on structural properties and available literature.

Electron-Transporting Layers (ETLs) for Perovskite Solar Cells

Perovskite solar cells (PSCs) are a promising photovoltaic technology, and their efficiency and stability are highly dependent on the charge transport layers. energy.govresearchgate.netmdpi.com An electron-transporting layer (ETL) must have appropriate energy levels (specifically, a low-lying LUMO) to facilitate the extraction of electrons from the perovskite absorber layer and must transport these electrons efficiently to the electrode. mdpi.comnih.gov

Materials based on NDI and PDI are being actively investigated as ETLs due to their deep LUMO levels and high electron mobility. rsc.org this compound shares the diimide functional group but its less extensive π-system results in a higher LUMO energy level compared to NDIs. This makes electron injection from the perovskite less efficient. Therefore, while structurally related to effective ETL materials, this compound is not considered an optimal candidate for high-performance perovskite solar cells.

Development of Molecular Glasses with Enhanced Stability

Molecular glasses are amorphous solids made from small molecules that lack long-range crystalline order. Their stability is a critical property, as crystallization can drastically alter the material's properties. Good "glass formers" are typically molecules that have awkward shapes, conformational flexibility, and strong intermolecular interactions, all of which frustrate the ordered packing required for crystallization. mdpi.com

This compound exhibits several features that make it a candidate for forming stable molecular glasses.

Structural Complexity: The non-planar structure, with two phthalimide units connected by a flexible linker, can inhibit regular stacking.

Intermolecular Interactions: The potential for π-π stacking and dipole-dipole interactions can help stabilize the disordered glassy state.

Thermal Stability: The compound is estimated to have moderate thermal stability, decomposing in the range of 200–250°C, which is suitable for processing into amorphous films without degradation.

These characteristics suggest that this compound could be used to create stable amorphous thin films, potentially as a component in more complex formulations to prevent the crystallization of other active molecules in a device.

Design of Sensing Platforms Based on Imide Fluorophores

The fundamental principle behind the use of imide fluorophores like this compound in sensing applications lies in the modulation of their fluorescence properties upon interaction with an analyte. This interaction can occur through various mechanisms, including hydrogen bonding, electrostatic interactions, or the formation of charge-transfer complexes, leading to a measurable change in the fluorescence intensity or wavelength. The ethylene (B1197577) dioxy bridge in this compound provides a flexible yet defined structural element that can influence the compound's interaction with target analytes.

The development of fluorescent chemosensors for the detection of anions is a significant area of research due to the crucial roles anions play in biological, environmental, and industrial processes. While various phthalimide derivatives have been explored for this purpose, research into this compound has sought to leverage its unique structure for selective anion recognition.

Research into related systems, such as those based on 1,8-naphthalimides functionalized with amidourea groups, has demonstrated that the anion recognition process can be fine-tuned by modifying the receptor unit. capes.gov.br These sensors have shown distinct colorimetric and fluorometric responses to anions like fluoride, acetate, and dihydrogen phosphate, often through a combination of hydrogen bonding and deprotonation. capes.gov.br While direct data for this compound is limited, these findings on analogous structures provide a framework for understanding its potential anion sensing capabilities.

Table 1: Anion Sensing Characteristics of Related Phthalimide and Naphthalimide-Based Chemosensors

| Sensor Type | Target Anion(s) | Sensing Mechanism | Observed Change |

|---|---|---|---|

| Phthalimide-hydrazone probes | Cyanide (CN⁻) | Complex formation | Colorimetric and fluorescent change |

| Amidourea-functionalized 1,8-naphthalimides | Fluoride (F⁻), Acetate (AcO⁻), Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen bonding and/or deprotonation | Colorimetric and fluorescence shift |

This table is illustrative and based on findings for related imide compounds, as direct data for this compound is not extensively available.

The detection of volatile organic compounds (VOCs) and other vapors is critical for environmental monitoring, industrial safety, and medical diagnostics. Fluorescent materials offer a highly sensitive means for vapor detection, where interactions between the vapor molecules and the sensing material lead to changes in fluorescence.

The application of phthalimide and naphthalimide derivatives in vapor sensing has been demonstrated in several studies. For example, 1,8-naphthalimide-based sensors have shown exceptional sensitivity in detecting acid and base vapors in the solid state. dntb.gov.ua The sensing mechanism in these cases often involves protonation or deprotonation of the fluorophore by the acidic or basic vapors, leading to a "turn-off" or "turn-on" fluorescence response, respectively. dntb.gov.ua

In the context of this compound, its potential for vapor sensing would likely depend on the nature of the vapor and the specific interactions that can occur. For polar organic vapors, dipole-dipole interactions or hydrogen bonding with the imide groups could lead to a detectable fluorescence response. Research on other organic semiconductors has shown that the morphology of the sensing film, such as the formation of nanofibers, can significantly enhance the sensitivity of vapor detection by increasing the surface area available for interaction. amazonaws.com

Vapochromic dyes, which change color upon exposure to specific vapors, have also been developed using related chemical structures. mdpi.com These materials often rely on solvatochromism, where the polarity of the analyte vapor influences the electronic transitions of the dye. mdpi.com While not directly reporting on this compound, this research highlights the potential for imide-containing compounds to function as effective vapor sensors.

Table 2: Vapor Sensing Performance of Related Imide-Based Materials

| Sensing Material | Target Vapor(s) | Sensing Principle | Response Type |

|---|---|---|---|

| 1,8-Naphthalimide derivative | Acid and Base Vapors | Protonation/Deprotonation | Turn-off/Turn-on Fluorescence |

| Vapochromic Dyes | Polar Organic Solvents | Solvatochromism, Aggregation | Colorimetric Change |

This table is illustrative and based on findings for related imide compounds, as direct data for this compound is not extensively available.

Theoretical and Computational Chemistry Approaches to N,n Ethylenedioxy Di Phthalimide Systems

Electronic Structure and Spectroscopic Property Prediction

Computational quantum chemistry methods are instrumental in predicting the electronic structure and related spectroscopic properties of molecules.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods for electronic structure calculations. nih.gov Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, offering high accuracy. researchgate.net DFT, while also a quantum mechanical method, utilizes the electron density to calculate the system's energy, providing a balance of accuracy and computational efficiency that makes it suitable for larger molecules. researchgate.netarxiv.org

These computational approaches allow for the precise calculation of energies, forces, and stress tensors. researchgate.net They can be used to determine molecular orbital energies, electron distribution, and other fundamental electronic properties that govern a molecule's reactivity and spectroscopic behavior. The implementation of various DFT functionals (like LDA, GGA, meta-GGA, and hybrid functionals) in versatile software packages enables the study of systems with thousands of atoms. nih.gov While specific, comprehensive DFT studies detailing the full electronic structure of N,N'-(Ethylenedioxy)di-phthalimide are not extensively published, these standard methods are the foundation for predicting its properties.

The phthalimide (B116566) moiety is known to participate in energy transfer processes. nih.gov Preliminary research has investigated the luminescence characteristics of dendrimers containing phthalimide groups when complexed with lanthanide ions such as europium(III) and terbium(III). nih.gov This suggests that this compound could possess interesting optical properties, potentially acting as a sensitizer (B1316253) for metal-centered luminescence. Computational methods can predict excited state energies and transition probabilities, which are crucial for understanding and predicting such photophysical phenomena, including absorption and emission spectra.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to explore the conformational landscape and intermolecular interactions of molecules in various environments.

The conformation of this compound has been elucidated in the solid state through single-crystal X-ray diffraction. nih.gov The study revealed that the molecule adopts a distinct folded geometry, where one phthalimide unit is positioned over the other, inclined at an angle of approximately 46 degrees. nih.gov This folded conformation is stabilized by an intramolecular carbonyl-carbonyl electrostatic interaction, with a distance of 2.95 Å between a carbonyl oxygen of one phthalimide unit and a carbon atom of the other. nih.gov A secondary weak C-H...π interaction further supports this geometry. nih.gov

In contrast, related molecules that lack the possibility for such intramolecular interactions adopt a fully extended, all-trans geometry. nih.govresearchgate.net The persistence of dimeric species in Fast Atom Bombardment (FAB) mass spectrometry of this compound indicates that relatively strong intermolecular forces are also at play, which may influence its conformation and aggregation in the gas phase or in solution. nih.gov

Table 1: Selected Intramolecular and Intermolecular Distances for this compound in the Solid State This table presents key distances derived from single-crystal X-ray diffraction data, illustrating the interactions that define the molecule's structure.

| Interaction Type | Atoms Involved | Distance (Å) | Reference |

| Intramolecular Carbonyl-Carbonyl | C(16)···C(9) | 2.95 | nih.gov |

| Intramolecular C-H···π | C(18)-H···Phthalimide Ring | 3.06 | researchgate.net |

| Intermolecular π-π Stacking | Phthalimide Ring Centroid···Centroid | 3.74 | researchgate.net |

| Intermolecular π-π Stacking | Mean Interplanar Separation | 3.30 | researchgate.net |

Modeling of Intermolecular Binding and Supramolecular Interactions

Phthalimide groups have a strong tendency to engage in various supramolecular interactions, including π-π stacking and dipole-dipole forces. nih.gov In the solid state, pairs of this compound molecules exhibit significant π-π stacking between centrosymmetrically related phthalimide units. researchgate.net The mean inter-planar separation in these stacks is 3.30 Å, with a ring centroid-to-centroid distance of 3.74 Å. researchgate.net These intermolecular interactions are crucial in dictating the crystal packing and stabilizing the solid-state architecture. researchgate.net Computational modeling can quantify the energy of these interactions and explore how they might influence the assembly of molecules into larger supramolecular structures.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. nih.gov This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate. nih.gov

For instance, in the related formation of N-phenylphthalimide, computational studies have modeled the two-step addition-elimination mechanism. mdpi.com These calculations identified the transition state for the initial cyclization step and the subsequent intermediate complexes. mdpi.com Such analyses provide detailed geometric and energetic information about the reaction pathway that is often inaccessible through experimental means alone. nih.gov While a specific reaction pathway analysis for the synthesis of this compound has not been detailed in the reviewed literature, the established methodologies of transition state theory combined with DFT calculations could be applied to model its formation, providing insights into the roles of catalysts and reaction conditions.

Advanced Spectroscopic and Diffraction Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the structure. The carbonyl carbons of the phthalimide (B116566) groups are expected to resonate at approximately δ 167 ppm. The aromatic carbons would produce signals in the δ 123-134 ppm range. The carbons of the ethylenedioxy linker would be observed further upfield, with a characteristic peak around δ 67 ppm.

Expected NMR Data for N,N'-(Ethylenedioxy)di-phthalimide:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.8 | multiplet | Aromatic CH |

| ¹H | ~4.5 | singlet | O-CH₂-CH₂-O |

| ¹³C | ~167 | singlet | C=O |

| ¹³C | ~134 | singlet | Aromatic C (quaternary) |

| ¹³C | ~123 | singlet | Aromatic CH |

| ¹³C | ~67 | singlet | O-CH₂-CH₂-O |

Note: The chemical shifts are estimated based on data for similar phthalimide derivatives and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to probe the spatial relationships between different parts of the molecule, two-dimensional NMR experiments would be employed.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, it would show correlations between the aromatic protons on the same ring, helping to decipher the multiplet structure.

HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): This technique, also known as TOCSY (Total Correlation Spectroscopy), would establish the connectivity between all protons within a spin system. It would confirm that the aromatic protons belong to isolated spin systems on the phthalimide rings.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments provide information about through-space proximity of protons. This would be crucial to confirm the conformation of the ethylenedioxy linker relative to the phthalimide rings.

Vibrational Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the phthalimide rings. These symmetric and asymmetric stretching vibrations are typically observed in the region of 1770-1700 cm⁻¹. The C-N stretching of the imide group would likely appear around 1380 cm⁻¹. The C-O stretching of the ether linkage in the ethylenedioxy bridge would be expected in the 1250-1050 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Expected FTIR Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770-1700 | Strong | C=O (imide) stretching |

| ~1380 | Medium | C-N (imide) stretching |

| ~1250-1050 | Strong | C-O (ether) stretching |

| >3000 | Weak-Medium | Aromatic C-H stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₁₈H₁₂N₂O₆), the expected exact mass is approximately 352.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 352. The fragmentation pattern would likely involve the cleavage of the ethylenedioxy bridge and the fragmentation of the phthalimide moieties, leading to characteristic fragment ions.

Expected Mass Spectrometry Data for this compound:

| m/z | Relative Intensity | Possible Fragment |

| 352 | Moderate | [M]⁺ |

| 147 | High | [Phthalimide]⁺ |

| 104 | High | [C₆H₄(CO)]⁺ |

| 76 | High | [C₆H₄]⁺ |

X-ray Diffraction for Solid-State Structural Determination

Advanced Optical Spectroscopy

Optical spectroscopy provides key insights into the electronic properties of molecules, including their absorption and emission of light. These techniques are vital for evaluating the potential of this compound in optoelectronic applications.

UV-Visible absorption spectroscopy is used to identify the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. The phthalimide chromophore itself exhibits characteristic absorption bands. For instance, in ethanol, phthalimide shows an absorption maximum (λmax) at 215 nm, with a molar extinction coefficient (ε) of 44,100 M⁻¹cm⁻¹. photochemcad.com

For bis-phthalimides like this compound, the electronic coupling between the two phthalimide units through the ethylenedioxy bridge can influence the absorption spectrum. Studies on related bis-(imino-1,8-naphthalimide) derivatives, which also feature two chromophores linked together, show absorption in the range of 204 nm to 445 nm. researchgate.net It is expected that this compound would exhibit absorption profiles characteristic of the phthalimide moiety, potentially with subtle shifts in wavelength or changes in intensity due to the interaction between the two terminal units.

Table 1: Representative UV-Visible Absorption Data for Related Chromophores

| Compound | Solvent | Absorption Max (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| Phthalimide | Ethanol | 215 | 44,100 |

This table presents data for related compounds to infer the potential properties of N,N'-(Ethylenedioy)di-phthalimide.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. This technique provides information about the excited state properties, including the fluorescence quantum yield and lifetime. While many simple phthalimides are weakly emissive, substitution can significantly enhance their fluorescence. rsc.org For example, the introduction of electron-donating groups can lead to enhanced fluorescence quantum yields. rsc.org

In the case of bis-phthalimides, the proximity of the two chromophores can lead to phenomena such as excimer formation or photoinduced electron transfer, which would affect the fluorescence properties. researchgate.net Some bis-(imino-1,8-naphthalimide) derivatives have been shown to emit light in the range of 495 to 535 nm in thin-film form, with photoluminescence quantum yields around 4%. researchgate.net The fluorescence behavior of this compound would be dependent on the extent of electronic communication between the two phthalimide rings through the flexible ethylenedioxy linker.

Table 2: Representative Fluorescence Data for Related Compounds

| Compound/Class | Emission Range (nm) | Quantum Yield (Φ) | Conditions |

|---|---|---|---|

| 4-Substituted N-cyclohexylphthalimides | Solvent-dependent | High in crystalline state | Crystalline State |

This table presents data for related compounds to infer the potential properties of N,N'-(Ethylenedioy)di-phthalimide.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, providing information on the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For materials intended for use in organic electronics, understanding the electrochemical stability and redox potentials is critical.

Studies on related bis-(imino-1,8-naphthalimide) derivatives have shown that these compounds can undergo both oxidation and reduction processes. researchgate.net The HOMO and LUMO energy levels for these compounds were determined to be in the range of -5.72 to -5.73 eV and -3.01 to -3.08 eV, respectively. researchgate.net The electrochemical behavior of this compound is expected to be influenced by the two phthalimide moieties, which are known to be reducible. The ethylenedioxy linker would electronically insulate the two redox-active ends to some extent.

Table 3: Representative Electrochemical Data for Related Bis-imide Compounds

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) |

|---|

This table presents data for related compounds to infer the potential properties of N,N'-(Ethylenedioy)di-phthalimide.

Surface Science Techniques for Thin Film Analysis (e.g., Atomic Force Microscopy)

Atomic force microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. researchgate.net It is an invaluable tool for characterizing the morphology of thin films, which is crucial for the performance of organic electronic devices.

While no specific AFM studies on this compound thin films were found, the technique is widely applied to analogous organic materials. For instance, in studies of thin films containing bis-adducts of fullerenes, AFM has been used to examine how the addition of the bis-adduct affects the surface roughness and phase separation within the film. researchgate.net For a thin film of this compound, AFM could be used to characterize its uniformity, grain size, and surface roughness, and how these parameters are influenced by deposition conditions such as substrate temperature and annealing.

Q & A

Q. What are the recommended synthetic routes for N,N'-(Ethylenedioxy)di-phthalimide, and what key reaction parameters influence yield and purity?

The synthesis of this compound derivatives typically involves multi-step reactions under controlled conditions. A common approach includes:

- Step 1 : Condensation of phthalaldehyde with ethylene glycol derivatives under inert atmosphere (N₂) to form the ethyelenedioxy backbone .

- Step 2 : Functionalization with phthalimide groups using reagents like thionyl chloride (SOCl₂) or trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) .

- Key Parameters :

- Temperature : Reflux conditions (e.g., 37% formaldehyde solution at reflux) .

- Catalysts : Use of KOH or DMF to accelerate imide bond formation .

- Solvent Choice : Polar aprotic solvents (THF, CH₃CN) improve reaction homogeneity and reduce side reactions .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling :

- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact. Avoid inhalation of dust/aerosols .

- Work in a fume hood with local exhaust ventilation to minimize exposure .

- Storage :

- Store in airtight containers under argon or nitrogen to prevent moisture absorption .

- Keep at room temperature (20–25°C) in a dry, ventilated area away from oxidizers .

Q. What analytical techniques are recommended for assessing purity and structural integrity post-synthesis?

- Gas Chromatography (GC) : Quantify purity (>99%) using flame ionization detection (FID) with non-polar columns (e.g., DB-5) .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on imide proton signals (δ 7.6–8.2 ppm) and ethyleneoxy methylene peaks (δ 4.2–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂N₂O₆) .

Advanced Questions

Q. What mechanistic insights explain the role of the phthalimide-N-oxyl (PINO) radical in oxidative reactions involving this compound?

The PINO radical, generated via oxidation of N-hydroxyphthalimide (NHPI) by Pb(OAc)₄ or electrochemical methods , facilitates hydrogen atom transfer (HAT) in oxidative reactions:

Q. How do kinetic isotope effects (KIEs) and substituent electronic effects inform hydrogen abstraction efficiency in PINO-mediated reactions?

-

Substituent Effects : Electron-donating groups (e.g., -OMe) enhance reaction rates (ρ⁺ = -2.5), while electron-withdrawing groups (e.g., -CN) reduce efficiency due to lowered substrate oxidation potentials .

-

KIEs :

Substituent (X) Intermolecular KIE (k₁₀/k_D) Intramolecular KIE (k₁₀/k_D) -OMe 1.0 2.3 -CO₂Et 4.8 5.1 -CN 5.8 6.0 Intramolecular KIEs > intermolecular values suggest a hybrid HAT/electron-transfer mechanism .

Q. What electrochemical methods are suitable for studying the redox behavior of this compound derivatives in catalytic applications?

- Cyclic Voltammetry (CV) : Measure oxidation potentials (E₁/₂) of NHPI/PINO systems in CH₃CN (typical E₁/₂ = 0.8–1.2 V vs. Ag/AgCl) .

- Controlled-Potential Electrolysis : Generate PINO in situ for catalytic oxidation of alcohols or amines, achieving turnover frequencies (TOF) > 100 h⁻¹ .

- Electrochemical Impedance Spectroscopy (EIS) : Quantify charge-transfer resistance (R_ct) to optimize electrode materials (e.g., Pt vs. carbon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.